molecular formula C25H32N4O7S B1684665 Oprozomib CAS No. 935888-69-0

Oprozomib

Cat. No.: B1684665
CAS No.: 935888-69-0
M. Wt: 532.6 g/mol
InChI Key: SWZXEVABPLUDIO-WSZYKNRRSA-N
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Description

PR-047, also known as Oprozomib, is an orally bioavailable and selective peptide epoxyketone proteasome inhibitor. It is known for its potent inhibition of the proteasome, a multicatalytic protease complex responsible for the degradation of ubiquitin-tagged proteins. PR-047 has shown significant potential in inducing apoptosis in multiple myeloma cells and other cancer cell lines .

Mechanism of Action

Target of Action

Oprozomib is an orally active second-generation proteasome inhibitor . It selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome (PSMB5) and immunoproteasome (LMP7) . These proteasomes play a crucial role in degrading unwanted or misfolded proteins within the cell .

Mode of Action

This compound works by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the activity of the proteasome, thereby blocking the targeted proteolysis normally performed by the proteasome . This inhibition may result in an accumulation of unwanted or misfolded proteins .

Biochemical Pathways

The inhibition of the proteasome by this compound affects the ubiquitin-proteasome pathway, a multi-step, complex process involving polyubiquitination of substrate proteins, followed by proteolytic degradation by the macromolecular 26S proteasome complex . This pathway is responsible for the degradation of unneeded, misfolded, or damaged proteins .

Pharmacokinetics

This compound has a short half-life across preclinical species and in patients due to systemic clearance via metabolism . The major metabolic pathway for this compound in human hepatocytes is epoxide hydrolysis . Other minor pathways, such as peptide cleavage, oxidation, and GSH conjugation, combined to contribute to the remaining less than 20% of this compound from the initial incubation .

Result of Action

This compound has been shown to inhibit the growth of several cancers in preclinical and clinical trials, including multiple myeloma and head and neck cancers . It significantly suppresses cell proliferation and strongly induces apoptosis in both tested lung cancer cells independent of p53 expression . This compound was able to cause obvious caspase 3 and PARP cleavages and stabilize p53 and its transcriptional targets p21, PUMA, and Noxa .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, it has been shown to sensitize lung cancer cells to the conventional chemotherapeutic drug cisplatin . .

Safety and Hazards

Oprozomib is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Oprozomib has shown promising antitumor activity in patients with relapsed multiple myeloma or Waldenström macroglobulinemia . Future research will likely focus on evaluating new this compound formulations and this compound-based combination therapy for the treatment of patients with multiple myeloma or Waldenström macroglobulinemia .

Biochemical Analysis

Biochemical Properties

Oprozomib selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome . This inhibition is achieved through the formation of a covalent bond with the active site N-terminal threonine of the 20S proteasome .

Cellular Effects

This compound has demonstrated significant antitumor effects in various cancer cell lines. For instance, it has been shown to significantly suppress cell proliferation and strongly induce apoptosis in lung cancer cells . This compound also stabilizes p53 and its transcriptional targets p21, PUMA, and Noxa .

Molecular Mechanism

This compound exerts its effects at the molecular level by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This binding interaction results in the selective inhibition of the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome .

Temporal Effects in Laboratory Settings

This compound has a short half-life across preclinical species and in patients due to systemic clearance via metabolism

Metabolic Pathways

This compound is metabolized primarily by microsomal epoxide hydrolase (mEH), but not soluble epoxide hydrolase (sEH) . The major phase 1 metabolic reactions are mediated by cytochrome P450 isomers 3A4 and 2C19 .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the proteasome, which is present in both the nucleus and cytoplasm of eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PR-047 involves the formation of a peptide epoxyketone structure. The key steps include the coupling of amino acids to form the peptide backbone, followed by the introduction of the epoxyketone moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). The final product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of PR-047 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale chromatography systems is common in industrial settings to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

PR-047 undergoes several types of chemical reactions, including:

    Oxidation: PR-047 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert PR-047 to its reduced forms.

    Substitution: PR-047 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PR-047, each with distinct chemical properties and potential biological activities .

Scientific Research Applications

PR-047 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation.

    Biology: Employed in research to understand the role of proteasomes in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic applications in treating multiple myeloma, non-Hodgkin’s lymphoma, and other cancers.

    Industry: Utilized in the development of new proteasome inhibitors and related therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    Carfilzomib: Another peptide epoxyketone proteasome inhibitor with similar potency and mechanism of action.

    Bortezomib: A dipeptide boronate proteasome inhibitor with a different chemical structure but similar therapeutic applications.

Uniqueness of PR-047

PR-047 is unique due to its oral bioavailability, which offers advantages in terms of dosing flexibility and patient convenience compared to intravenously administered proteasome inhibitors like Carfilzomib. Additionally, PR-047 has shown promising anti-tumor activity in preclinical studies, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWZXEVABPLUDIO-WSZYKNRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025950
Record name O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935888-69-0
Record name Oprozomib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935888-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oprozomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oprozomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11991
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPROZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ37792Y8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Oprozomib primarily targets the chymotrypsin-like β5 subunit of the constitutive proteasome and immunoproteasome. [, , , , , ]

A: this compound, being an epoxyketone-based proteasome inhibitor, forms an irreversible covalent bond with the active site N-terminal threonine of the 20S proteasome. [, , ]

A: this compound inhibits the degradation of ubiquitinated proteins, leading to their accumulation. This disruption of protein homeostasis activates the unfolded protein response (UPR) [, ], induces apoptosis [, , , , , , ], and inhibits cell proliferation [, ].

A: Yes, research suggests that this compound may impact the NF-κB pathway [, , ], potentially by increasing IκB expression and decreasing NF-κB expression in certain cell types like dendritic cells. []

ANone: The provided research papers primarily focus on the biological activity and pharmacokinetic properties of this compound. Therefore, detailed information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.

A: this compound acts as an enzyme inhibitor, specifically targeting the proteasome. It does not possess intrinsic catalytic properties itself. [, , ]

A: The research papers primarily focus on in vitro and in vivo studies of this compound. While one paper mentions physiologically-based pharmacokinetic modeling [], there is limited information on the use of computational chemistry methods like simulations, calculations, or QSAR models.

A: Research on macrocyclic peptides derived from this compound reveals that modifications to the N-terminus and linker regions significantly influence in vitro activity, metabolic stability, and in vivo proteasome inhibitory activity. []

ANone: The provided research papers primarily focus on the biochemical, pharmacological, and clinical aspects of this compound. Consequently, they do not provide detailed information concerning SHE regulations, environmental impact, alternatives, recycling, or waste management.

A: this compound is primarily metabolized by microsomal epoxide hydrolase (mEH) in the liver, leading to the formation of an this compound diol. This metabolic pathway contributes to its short half-life. [, ]

A: Studies indicate potential drug-drug interactions with this compound. Co-administration with mEH inhibitors may increase this compound exposure, whereas its impact on CYP3A4 activity necessitates careful consideration when co-administering CYP3A4 substrates or inhibitors. [, , ]

A: this compound has demonstrated promising antitumor activity in various preclinical models, including multiple myeloma [, , , , , ], Waldenström macroglobulinemia [, , ], hepatocellular carcinoma [], triple-negative breast cancer [], head and neck squamous cell carcinoma [], and chronic myeloid leukemia []. It has shown efficacy as a single agent and in combination therapies. [, ]

A: Yes, several clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with hematologic malignancies and solid tumors. [, , , , , , , ] These trials have explored various dosing schedules and combinations with other drugs.

A: While this compound shows promise in overcoming resistance to first-generation proteasome inhibitors like bortezomib [], research suggests that compensatory hyperactivation of the trypsin-like and caspase-like proteasome subunits might contribute to resistance development. [] Additionally, alterations in the SQSTM1/p62-Nrf2 pathway have been implicated in acquired resistance. []

A: Clinical trials have reported gastrointestinal adverse effects, including diarrhea, nausea, and vomiting, as the most common side effects. [, , , , , ] Other notable adverse events include hematological toxicities like thrombocytopenia and anemia. [, , ] Importantly, the occurrence of peripheral neuropathy, a common side effect of bortezomib, appears to be less frequent with this compound. [, ]

A: Although research has implicated alterations in the SQSTM1/p62-Nrf2 pathway in this compound resistance [], the identification of reliable biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects requires further investigation.

A: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been widely employed for the sensitive and accurate determination of this compound concentrations in biological samples. [, ] This technique enables pharmacokinetic studies and monitoring of this compound levels in preclinical and clinical settings.

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